molecular formula C20H18N2O B8655351 9-Methoxy-5-methyl-2-(2-methylphenyl)imidazo[2,1-a]isoquinoline CAS No. 184913-14-2

9-Methoxy-5-methyl-2-(2-methylphenyl)imidazo[2,1-a]isoquinoline

Cat. No. B8655351
M. Wt: 302.4 g/mol
InChI Key: CJPZSJDWXKFZCL-UHFFFAOYSA-N
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Patent
US06020342

Procedure details

To a solution of 4.9 g of 9-methoxy-5-methyl-2-(2-methylphenyl)-5,6-dihydroimidazo[2,1-a]isoquinoline in 30 ml of decalin was added 0.97 g of palladium on activated carbon (Pd 10%) and the mixture was refluxed for 6 hours. After being cooled and an addition of 200 ml of chloroform, the mixture was filtered and the filtrate was evaporated in vacuo. The resultant residue was crystallized from a mixture of hexane and ethyl acetate(6:1) to give 3.0 g of the title compound.
Name
9-methoxy-5-methyl-2-(2-methylphenyl)-5,6-dihydroimidazo[2,1-a]isoquinoline
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.97 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH:8]([CH3:23])[N:9]3[CH:15]=[C:14]([C:16]4[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=4[CH3:22])[N:13]=[C:10]32)=[CH:5][CH:4]=1.C(Cl)(Cl)Cl>C1C2C(CCCC2)CCC1.[Pd]>[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[C:8]([CH3:23])[N:9]3[CH:15]=[C:14]([C:16]4[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=4[CH3:22])[N:13]=[C:10]32)=[CH:5][CH:4]=1

Inputs

Step One
Name
9-methoxy-5-methyl-2-(2-methylphenyl)-5,6-dihydroimidazo[2,1-a]isoquinoline
Quantity
4.9 g
Type
reactant
Smiles
COC1=CC=C2CC(N3C(C2=C1)=NC(=C3)C3=C(C=CC=C3)C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCCC2CCCCC12
Name
Quantity
0.97 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After being cooled
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The resultant residue was crystallized from a mixture of hexane and ethyl acetate(6:1)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2C=C(N3C(C2=C1)=NC(=C3)C3=C(C=CC=C3)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 61.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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